molecular formula C11H8N2O4 B2848974 3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)benzoic acid CAS No. 87565-86-4

3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)benzoic acid

Cat. No.: B2848974
CAS No.: 87565-86-4
M. Wt: 232.195
InChI Key: HSOJCESKSZGRMS-UHFFFAOYSA-N
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Description

3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)benzoic acid is a heterocyclic compound featuring a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with two ketone groups at positions 3 and 5. The benzoic acid moiety is attached to the nitrogen at position 1 of the pyridazine ring (Figure 1). This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(3,6-dioxo-1H-pyridazin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-9-4-5-10(15)13(12-9)8-3-1-2-7(6-8)11(16)17/h1-6H,(H,12,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOJCESKSZGRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with phthalic anhydride, followed by cyclization and subsequent functionalization to introduce the benzoic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)benzoic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Cancer Research
There is ongoing research into the use of this compound in cancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This property could lead to the development of novel anticancer drugs targeting specific types of tumors .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing advanced polymers. Its unique structure allows for enhanced thermal stability and mechanical properties in polymer matrices .

Coatings and Adhesives
The compound is also being explored for applications in coatings and adhesives due to its ability to form strong bonds with various substrates. Research indicates that incorporating this compound into coating formulations can improve resistance to environmental degradation and enhance durability .

Agricultural Science

Pesticide Development
Another promising application of this compound is in the development of new pesticides. Studies have shown that derivatives can effectively target specific pests while minimizing harm to beneficial insects. This selectivity is crucial for sustainable agricultural practices .

Plant Growth Regulators
The compound may also serve as a plant growth regulator. Research has indicated that it can influence plant growth patterns by modulating hormonal pathways within plants. This application could lead to improved crop yields and stress resistance in various agricultural settings .

Case Studies

Field Study Reference Findings
Medicinal Chemistry Significant antimicrobial activity against bacteria and fungi
Anti-inflammatory Reduction in pro-inflammatory cytokines production
Cancer Research Induction of apoptosis in cancer cells
Polymer Chemistry Enhanced thermal stability and mechanical properties in polymers
Coatings Improved resistance to environmental degradation
Pesticide Development Effective targeting of specific pests with minimal impact on beneficial insects
Plant Growth Regulators Modulation of hormonal pathways leading to improved crop yields

Mechanism of Action

The mechanism of action of 3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Pyridazine vs. Pyrimidine Core
  • Pyridazine Derivatives : The target compound’s pyridazine core (two adjacent N atoms) enables distinct electronic interactions compared to pyrimidine-based analogs (N atoms at positions 1 and 3). Pyridazines exhibit stronger dipole moments, influencing solubility and reactivity in hydrogen-bonding environments .
  • Pyrimidine Analogs : For example, 3-[(1e,7e)-8-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,6-dioxa-2,7-diazaocta-1,7-dien-1-yl]benzoic acid () has a pyrimidine core linked to benzoic acid via a conjugated chain. The extended conjugation may enhance UV absorption or binding affinity in biological systems but reduces ring strain compared to pyridazines .
Substituent Effects
  • Carboxylic Acid vs. Ester Groups :
    • Benzoic Acid (Target Compound) : Enhances aqueous solubility in basic conditions and reactivity in coupling reactions (e.g., peptide synthesis).
    • Ethyl Ester Derivatives : E.g., (2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-acetic acid ethyl ester () has lower polarity, favoring lipid membrane permeability but requiring hydrolysis for activation .
  • Acetic Acid vs.

Data Table: Key Comparisons

Compound Name Core Structure Substituent Solubility (Inference) Synthesis Method Potential Application
Target Compound Pyridazine Benzoic acid Moderate (polar) Likely condensation Drug design, Materials
2-(3,6-Dioxo-...yl)acetic acid Pyridazine Acetic acid High (polar) Multi-step synthesis Bioactive probes
(2,6-Dioxo-...yl)-acetic acid ethyl ester Pyrimidine Ethyl ester Low (non-polar) Esterification Prodrug development
3-(3-Hydroxypropyl)-...hemiacetal Pyrimidine Hemiacetal, hydroxy Variable Solvent-free synthesis Dye intermediates

Notes

  • Bioactivity Speculation : The presence of benzoic acid in natural antimicrobial compounds () suggests the target may share similar properties, though experimental validation is needed .
  • Structural Trade-offs : The pyridazine core offers unique electronic properties but may pose synthetic challenges compared to pyrimidine analogs.

Biological Activity

3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure consists of a benzoic acid moiety linked to a tetrahydropyridazin ring that contains two keto groups. This unique configuration may contribute to various pharmacological properties including antibacterial and antifungal activities.

  • IUPAC Name : this compound
  • Molecular Formula : C_{11}H_{8}N_{2}O_{4}
  • Molecular Weight : 232.19 g/mol
  • CAS Number : 10158-72-2

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with hydrazine or hydrazones under controlled conditions to form the tetrahydropyridazin structure. This method has been reported to yield good purity and high yields of the desired product.

Antibacterial Activity

Research indicates that compounds with a similar structural framework exhibit notable antibacterial properties. For instance, derivatives of the tetrahydropyridazin structure have been tested against various Gram-positive and Gram-negative bacteria. The results showed that several analogs exhibited significant inhibition against strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin)Staphylococcus aureus625 - 1250
3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin)Pseudomonas aeruginosa500
3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin)Escherichia coliNo activity

Antifungal Activity

The antifungal potential of similar compounds has also been documented. In vitro studies have demonstrated effectiveness against Candida albicans, with some derivatives showing promising antifungal activity.

Table 2: Antifungal Activity of Related Compounds

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC) µg/mL
3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin)Candida albicans250
3-(4-Hydroxyphenyl)-1H-pyrazoleCandida albicans200

The mechanism by which these compounds exert their antibacterial and antifungal effects is not fully elucidated but is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways within fungal cells. The presence of the dioxo group may enhance interaction with biological targets due to increased electron density.

Case Studies

A study published in the journal "Medicinal Chemistry" examined various derivatives of pyridazine-based compounds for their biological activity. Among the compounds tested, those containing the tetrahydropyridazine moiety demonstrated superior antibacterial activity compared to their non-dioxo counterparts .

Another investigation focused on the synthesis and biological evaluation of dioxolane derivatives highlighted the importance of structural modifications in enhancing biological efficacy . These findings suggest that continued exploration into the structural variations of tetrahydropyridazine derivatives could lead to the discovery of novel therapeutic agents.

Q & A

Q. How can researchers optimize the synthesis of 3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)benzoic acid to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for their ability to stabilize intermediates and enhance reactivity .
  • Catalysts : Use of bases (e.g., sodium hydride) or coupling agents (e.g., carbodiimides) to facilitate cyclization or condensation steps .
  • Temperature control : Reactions often proceed optimally at 60–80°C, balancing kinetic efficiency with thermal stability of sensitive functional groups .
  • Stepwise purification : Employ column chromatography followed by recrystallization to isolate high-purity product .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Methodological Answer: A multi-technique approach is essential:

  • Spectroscopy :
    • NMR (¹H/¹³C) to verify the pyridazinedione ring and benzoic acid moiety .
    • FT-IR to confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for pyridazinedione and carboxylic acid) .
  • Chromatography : HPLC with UV detection (λ ~250–300 nm) to assess purity (>95%) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing .

Q. How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • pH sensitivity : Test solubility and integrity in buffers (pH 2–10) to identify optimal storage conditions .
  • Light exposure : Monitor degradation via UV-vis spectroscopy after prolonged light exposure .

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological activity of this compound in disease models?

Methodological Answer:

  • In vitro assays : Use prostate carcinoma cell lines (e.g., PC-3) to assess apoptosis induction via caspase-3/7 activation assays .
  • Computational modeling : Perform molecular docking to predict interactions with targets like androgen receptors or kinases .
  • Pathway analysis : Validate hypotheses using RNA sequencing to identify dysregulated genes post-treatment .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Complementary techniques : Combine NMR with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks .
  • Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals in crowded spectral regions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced efficacy?

Methodological Answer:

  • Core modifications : Introduce substituents (e.g., methyl, fluoro) to the pyridazinedione ring to modulate electron density and bioavailability .
  • Bioisosteric replacement : Replace the benzoic acid group with sulfonamide or tetrazole moieties to improve solubility .

Example SAR Table (Hypothetical):

Analog Modification Biological Activity
Parent compoundNoneBaseline cytotoxicity (IC₅₀: 10 µM)
6-Methyl derivativeMethyl at pyridazinedioneEnhanced potency (IC₅₀: 2 µM)
Fluoro-substitutedFluorine at benzoic acidImproved metabolic stability

Q. What experimental designs are recommended for assessing in vitro and in vivo toxicity?

Methodological Answer:

  • In vitro : Use MTT assays on normal cell lines (e.g., HEK-293) to determine selectivity indices .
  • In vivo : Dose-range studies in murine models (e.g., BALB/c mice) with histopathological analysis of liver/kidney tissues post-administration .

Q. How can computational tools predict metabolic pathways and potential drug-drug interactions?

Methodological Answer:

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism .
  • CYP450 inhibition assays : Validate predictions with human liver microsomes and LC-MS/MS metabolite profiling .

Q. What methodologies reconcile discrepancies between compound purity and observed bioactivity?

Methodological Answer:

  • Batch analysis : Compare multiple synthetic batches via HPLC to rule out impurities .
  • Bioassay standardization : Include positive/negative controls (e.g., doxorubicin for cytotoxicity) to ensure assay reliability .

Q. How can researchers investigate degradation pathways under accelerated stress conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative agents (H₂O₂) .
  • Degradant identification : Use LC-MS/MS to characterize breakdown products and propose degradation mechanisms .

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